Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate

Lipophilicity Drug-likeness Membrane permeability prediction

Medicinal chemistry teams seeking CNS-penetrant scaffolds face challenges with logP tuning and conformational flexibility. This gem-dimethyl triazole propanoate methyl ester directly addresses these issues: • XLogP3 of 0.3 and single H-bond donor place it within favorable CNS MPO space, enabling brain-penetrant kinase/GPCR ligand design. • Gem-dimethyl group restricts Cα-Cβ rotation via Thorpe-Ingold effect, reducing conformational entropy for cleaner SAR in fragment libraries. • Methyl ester masks carboxylate, lowering TPSA by 11 Ų vs. free acid; defer hydrolysis to final step for convergent coupling. • Non-hazardous DOT/IATA classification and ≥98% purity simplify procurement and reduce regulatory burden.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13632141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=NC(=N1)N)C(=O)OC
InChIInChI=1S/C8H14N4O2/c1-8(2,6(13)14-3)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)
InChIKeyHASMQRSEOZIKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Procurement Profile


Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate (CAS 1519734-74-7) is a heterocyclic building block that combines a 3-amino-1,2,4-triazole nucleus with a gem-dimethyl-substituted methyl propanoate side chain [1]. With a molecular formula of C₈H₁₄N₄O₂ and a molecular weight of 198.22 g/mol, it is supplied at ≥97% purity for research and further manufacturing use [1]. Its structural features – an electron-rich amino-triazole ring, a sterically hindered quaternary carbon, and a methyl ester – differentiate it from simpler triazole propanoates, creating a distinct reactivity and physicochemical profile for medicinal chemistry and agrochemical intermediate applications [2].

1
Heterocyclic building block for medchem and agrochemical intermediate synthesis
2
Gem-dimethyl and methyl ester groups provide distinct lipophilicity and conformational bias
3
Non-hazardous shipping classification simplifies procurement and handling

Why In-Class Analogs Cannot Be Interchanged


Although the 3-amino-1,2,4-triazole propanoate family shares a common heterocyclic core, simple substitution among analogs fails because the gem-dimethyl and methyl ester groups confer quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact synthetic utility, downstream derivatization efficiency, and ADME-predictive parameters [1][2]. Swapping the target compound for the non-gem-dimethyl analog (CAS 1342233-22-0) or the free acid (CAS 1522556-12-2) alters computed logP by up to 0.9 units and changes hydrogen-bond donor count, which can shift membrane permeability predictions and solubility profiles in ways that are not trivial to recapitulate by formulation alone [2][3].

Target
vs.
Non-gem-dimethyl analog (CAS 1342233-22-0): lipophilicity profile shifts, potentially altering permeability predictions and lead optimization paths.
Target
vs.
Free acid (CAS 1522556-12-2): additional hydrogen-bond donor and higher TPSA can reduce CNS drug-likeness parameters and complicate purification.

Head-to-Head Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain vs. Non-Gem-Dimethyl Analog

The gem-dimethyl substitution in the target compound raises the computed XLogP3 from -0.6 (non-gem-dimethyl analog, CAS 1342233-22-0) to 0.3, a net increase of +0.9 log units [1][2]. This shift moves the compound from the hydrophilic domain into the broadly accepted oral drug-like logP range (0–3), making it a more suitable intermediate for CNS and cell-permeable probe synthesis without additional alkyl-chain introduction [1].

Lipophilicity Gain
Computed property
Target XLogP3 = 0.3, analog = -0.6; Δ +0.9
Supports improved permeability prediction for drug design
Computed by XLogP3 algorithm; shifts compound into oral drug-like logP range
Lipophilicity Drug-likeness Membrane permeability prediction

Hydrogen-Bond Donor Reduction vs. Free Acid

The methyl ester form of the target compound possesses one hydrogen-bond donor (HBD), while the corresponding free acid (CAS 1522556-12-2) has two HBDs [1][2]. The reduction by one HBD is coupled with a decrease in topological polar surface area (TPSA) from 94 Ų (acid) to 83 Ų (methyl ester) [1][2]. This 11 Ų difference can be decisive in meeting CNS MPO desirability thresholds (TPSA < 90 Ų) and in improving passive permeability across Caco-2 monolayers, as predicted by standard empirical rules (Veber et al., 2002) [3].

HBD & TPSA Reduction
Computed property
Target HBD=1, TPSA=83 Ų; free acid HBD=2, TPSA=94 Ų
Correlates with enhanced oral bioavailability and CNS penetration potential
Lower HBD and TPSA meet CNS MPO desirability thresholds
Hydrogen bonding Permeability Prodrug design

Predicted Boiling Point & Density Advantage

The methyl ester target compound exhibits a predicted boiling point of 365.0 ± 44.0 °C and a density of 1.26 ± 0.1 g/cm³, while the free acid analog has a higher predicted boiling point of 431.0 ± 47.0 °C and a density of 1.39 ± 0.1 g/cm³ . The approximately 66 °C lower boiling point facilitates vacuum distillation and solvent evaporation during work-up, reducing thermal stress on sensitive functional groups and enabling gentler purification protocols at pilot scale .

Boiling Point & Density
Data to verify
Target BP ~365 °C, free acid ~431 °C; Δ ≈ -66 °C
May simplify distillative purification and reduce thermal stress
Predicted values from ChemSrc; experimental confirmation advised
Purification Scale-up Physical properties

Conformational Pre-organization via Gem-Dimethyl Effect

Both the target compound and its non-gem-dimethyl analog possess four rotatable bonds, but the gem-dimethyl group at the C2 position restricts bond rotation around the Cα–Cβ axis via the Thorpe–Ingold effect, effectively reducing the number of accessible low-energy conformers [1][2]. While the rotatable bond count alone does not capture this steric constraint, the gem-dimethyl substitution is well-established in medicinal chemistry to pre-organize bioactive conformations, potentially reducing the entropic penalty upon target binding when the compound is incorporated into larger ligands [3].

Conformational Pre-organization
Class-level inference
Gem-dimethyl restricts Cα–Cβ rotation (Thorpe–Ingold effect), despite same rotatable bond count
May reduce entropic penalty in binding; aids SAR interpretability
Qualitative; based on broad medicinal chemistry precedent
Conformational analysis Entropy Binding affinity

Supply Chain Consistency & Regulatory Classification

The target compound is commercially available at 97–98% purity from multiple independent vendors (AKSci, Leyan, ChemScene), with recommended long-term storage in a cool, dry place and short-term storage sealed in dry conditions at 2–8 °C . It is classified as non-hazardous for DOT/IATA transport, in contrast to 3-amino-1,2,4-triazole (CAS 61-82-5), which carries GHS hazard statements (H361d, H373) for reproductive toxicity and prolonged organ damage . This regulatory distinction reduces shipping restrictions, customs delays, and special-handling surcharges for the target compound.

Supply Chain & Safety
Procurement context
Target: ≥97% purity, non-hazardous; parent triazole: GHS H361d, H373
Non-hazardous classification reduces shipping costs and regulatory burden
Vendor SDS data; verify with current lot COA
Procurement Quality assurance Supply chain

Availability of Direct Biological Activity Data

A systematic search of PubMed, Google Scholar, and the USPTO/Espacenet patent databases (search date: 2026-05-04) did not identify any published study that directly compares the biological activity, metabolic stability, or in vivo pharmacokinetics of methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate against the named comparators in a head-to-head assay format. The compound currently appears primarily as a catalog-listed building block rather than a characterized bioactive entity. Consequently, the differentiation evidence presented above relies on authoritative computed physicochemical properties (PubChem, ChemSrc) and well-established class-level medicinal chemistry principles. Users requiring direct biological benchmarking data should commission bespoke comparative assays before making procurement decisions weighted on predicted bioactivity.

Biological Data Gap
Data to verify
No published head-to-head bioactivity or PK comparison identified
Reliance on computed properties; bespoke comparative assays recommended
Literature search up to May 2026
Data gap Research frontier Procurement caveat

High-Confidence Application Scenarios


CNS-Penetrant Probe Scaffold Design

The target compound's computed XLogP3 of 0.3 (+0.9 over the non-gem-dimethyl analog) and single hydrogen-bond donor place it within favorable CNS drug-like space [1]. Medicinal chemistry teams pursuing brain-penetrant kinase inhibitors or GPCR ligands can use this building block to introduce the amino-triazole pharmacophore while maintaining TPSA below 90 Ų, a recognized CNS MPO threshold [2]. Starting from the methyl ester directly avoids the need for post-coupling esterification, preserving synthetic step economy.

Prodrug Intermediate for Carboxylic Acid APIs

Because the methyl ester reduces hydrogen-bond donor count by one relative to the free acid and lowers TPSA by 11 Ų, it serves as an ideal masked carboxylate synthon [1]. Process chemistry groups synthesizing triazole-containing ACE inhibitors, angiotensin receptor blockers, or HDAC inhibitors can employ this ester for convergent coupling, deferring ester hydrolysis to the final synthetic step under mild conditions. The predicted boiling point advantage of ~66 °C over the free acid facilitates chromatographic purification of intermediates .

Conformationally Biased Building Block for FBDD

The gem-dimethyl group restricts rotation about the Cα–Cβ bond via the Thorpe–Ingold effect, reducing conformational entropy [1]. Fragment libraries incorporating this building block can sample a narrower conformational space, improving the interpretability of SAR data during fragment growth. Procurement in 97–98% purity with non-hazardous shipping classification supports rapid library synthesis in academic and biotech hit-to-lead groups [2].

Agrochemical Intermediate with Favorable Safety Profile

The non-hazardous DOT/IATA classification and predicted boiling point of 365 °C distinguish this compound from the more toxic parent 3-amino-1,2,4-triazole [1][2]. Agrochemical development teams synthesizing triazole fungicide or herbicide candidates benefit from reduced regulatory burden, easier waste-stream management, and the ability to run pilot-scale reactions in standard fume hoods without specialized containment, directly lowering process development costs.

Application
Selection Property
Validation Focus
CNS-penetrant probe scaffold design
Lipophilicity and TPSA suitability
CNS MPO desirability thresholds and permeability prediction
Prodrug intermediate for carboxylic acid APIs
Masked carboxylate (methyl ester)
Synthetic step economy and purification ease
Conformationally biased FBDD building block
Gem-dimethyl conformational restriction
SAR interpretability and fragment growth efficiency
Agrochemical intermediate with reduced shipping burden
Non-hazardous transport classification
Regulatory compliance and pilot-scale process development
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